methyl spiro[2.3]hexane-5-carboxylate
Overview
Description
methyl spiro[2.3]hexane-5-carboxylate is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a colorless liquid that is used in various scientific research applications. The compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[2.3]hexane-5-carboxylate typically involves the reaction of spiro[2.3]hexane-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
methyl spiro[2.3]hexane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[2.3]hexane-5-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Spiro[2.3]hexane-5-carboxylic acid.
Reduction: Spiro[2.3]hexane-5-carboxylic acid methyl alcohol.
Substitution: Various substituted spiro[2.3]hexane derivatives depending on the reagent used.
Scientific Research Applications
methyl spiro[2.3]hexane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with various enzymes and receptors. The spiro structure provides a unique conformational rigidity that can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.3]hexane-5-carboxylic acid
- Spiro[2.3]hexane-1-carboxylic acid ethyl ester
- 1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid
Uniqueness
methyl spiro[2.3]hexane-5-carboxylate is unique due to its specific ester functional group and spiro structure. This combination provides distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl spiro[2.3]hexane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-7(9)6-4-8(5-6)2-3-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFZNZIDCRKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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